Product packaging for 2,6-Dioxo-4-morpholineacetic acid(Cat. No.:CAS No. 33658-49-0)

2,6-Dioxo-4-morpholineacetic acid

Cat. No.: B1197453
CAS No.: 33658-49-0
M. Wt: 173.12 g/mol
InChI Key: FHSPYXCBYKGRQZ-UHFFFAOYSA-N
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Description

Structural Context and Nomenclature of 2,6-Dioxo-4-morpholineacetic Acid

The systematic name for this compound is (2,6-Dioxomorpholin-4-yl)acetic acid. chemspider.com It possesses the molecular formula C₆H₇NO₅. chemspider.com The structure consists of a morpholine (B109124) ring, which is a six-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 4, respectively. In this specific derivative, the morpholine ring is substituted with two carbonyl groups (C=O) at positions 2 and 6, creating a dioxo-substituted heterocycle. An acetic acid group (-CH₂COOH) is attached to the nitrogen atom at position 4.

Table 1: Structural Identifiers for this compound

Identifier Value
IUPAC Name (2,6-Dioxomorpholin-4-yl)acetic acid chemspider.com
Molecular Formula C₆H₇NO₅ chemspider.com

| CAS Number | 33658-49-0 chem960.com |

The morpholine ring is a privileged scaffold in medicinal chemistry and drug design. nih.govnih.govresearchgate.net Its presence in a molecule can enhance pharmacokinetic properties and contribute to a wide range of biological activities. nih.govijprems.come3s-conferences.org The morpholine moiety is versatile and can be incorporated into various lead compounds to modulate their therapeutic effects. nih.govijprems.com This is attributed to its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions. researchgate.net A vast number of approved and experimental drugs contain the morpholine heterocycle, underscoring its importance in the development of new therapeutic agents. researchgate.net

This compound is structurally related to and can be synthesized from nitrilotriacetic acid (NTA). The formation of the 2,6-dioxomorpholine ring system can be envisioned through the intramolecular cyclization of a derivative of NTA. Specifically, the reaction chemistry of acid anhydrides provides a basis for understanding the formation of such structures. Acid anhydrides can react with amines to form amides. reactory.applibretexts.org In the case of a dicarboxylic acid anhydride (B1165640) reacting with an amine, an amide is formed, and the resulting molecule contains a carboxylic acid group. reactory.app Under suitable conditions, such as heating, this can lead to an intramolecular reaction to form an imide. reactory.app

The synthesis of morpholine-2,5-diones, which are structurally similar to the 2,6-dioxo-morpholine core, often starts from amino acids. nih.gov This process typically involves a two-step reaction where the amino acid is first reacted with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid, which then undergoes cyclization. nih.gov

Historical Perspective on the Discovery and Initial Research into Morpholineacetic Acid Derivatives

Research into morpholine derivatives has a long history, driven by their wide-ranging applications. e3s-conferences.org While specific historical details on the initial discovery of this compound are not extensively documented in readily available literature, the broader class of morpholineacetic acids has been studied. For instance, 4-morpholineacetic acid has been investigated and is known to be a metabolite of certain pharmaceutical compounds. nih.gov The synthesis of related compounds, such as morpholine-4-acetic acid hydrochloride, has been described, often starting from precursors like ethyl 2-(4-morpholinyl)acetate. chemicalbook.com The continuous interest in morpholine derivatives stems from their potential to serve as building blocks for more complex molecules with desirable biological activities. e3s-conferences.org

Significance of Dioxo-Substituted Heterocycles in Research Paradigms

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant percentage of all biologically active compounds containing a heterocyclic ring. rsc.org Nitrogen-containing heterocycles are particularly prevalent in drug discovery. rsc.org The introduction of heteroatoms like nitrogen and oxygen into a cyclic structure can significantly alter the physicochemical properties and biological functions of a molecule.

Dioxo-substituted heterocycles, a subset of these important compounds, are found in various natural and synthetic products with diverse biological activities. The presence of the carbonyl groups can influence the molecule's polarity, hydrogen bonding capacity, and reactivity, making them valuable pharmacophores in the design of new drugs. nih.gov The study of these scaffolds continues to be an active area of research, aiming to explore their potential in developing novel therapeutic agents. researchgate.netijsrtjournal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO5 B1197453 2,6-Dioxo-4-morpholineacetic acid CAS No. 33658-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dioxomorpholin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c8-4(9)1-7-2-5(10)12-6(11)3-7/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSPYXCBYKGRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187338
Record name 2,6-Dioxo-N-(carboxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33658-49-0
Record name 2,6-Dioxo-N-(carboxymethyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033658490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dioxo-N-(carboxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes for 2,6-Dioxo-4-morpholineacetic Acid

The synthesis of the this compound core, which can be described as N-(carboxymethyl)diglycolimide, is primarily achieved through the formation of an imide bond between a dicarboxylic acid precursor and an amino acid.

The most direct and established route to this compound involves the condensation reaction between diglycolic anhydride (B1165640) (also known as 1,4-dioxane-2,6-dione) and glycine (B1666218) (aminoacetic acid). biosynth.comnih.gov In this reaction, the nucleophilic amino group of glycine attacks one of the electrophilic carbonyl carbons of the anhydride ring. This results in a ring-opening reaction to form an intermediate N-substituted diglycolic acid derivative. Subsequent intramolecular cyclization, typically promoted by heating, involves the elimination of a water molecule to form the stable six-membered imide ring of the desired product. nih.gov

The reactivity of cyclic anhydrides is a key factor in this synthesis. Phthalic anhydrides, for example, are known to have a high chemical affinity for various nucleophiles, including amines, leading to ring-opened dicarboxylic acid derivatives. researchgate.net The reaction conditions for such condensations can be optimized; for instance, when preparing derivatives from diglycolic acid and acetic anhydride, molar ratios of 2.5 or greater and specific temperature controls are recommended for achieving high purity and conversion.

Table 1: Representative Reaction Conditions for Anhydride-Amine Condensation

Precursor 1Precursor 2Catalyst/SolventConditionsProduct Type
Diglycolic AnhydrideGlycineAcetic Acid (solvent)RefluxThis compound
Diglycolic AnhydrideDialkylaminePyridine (catalyst)-Mono-substituted oxa-pentaneamide
Phthalic AnhydrideEthylene Diamine--Phthalimide derivative

This table presents generalized conditions based on analogous reactions. Specific parameters for the synthesis of this compound may vary.

Beyond the direct condensation of diglycolic anhydride and glycine, other strategies for forming the heterocyclic ring have been explored. One notable method is the Castagnoli–Cushman reaction (CCR). This multicomponent reaction can utilize an anhydride, an amine, and an aldehyde to construct complex heterocyclic systems. In a relevant example, the reaction of diglycolic anhydride with various imines (pre-formed from an amine and an aldehyde) produced 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids. nih.gov This demonstrates that the morpholine-dione skeleton can be assembled from different starting materials through a convergent approach.

Another potential strategy involves base-induced cyclocondensation. For instance, strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been used to induce cyclization in the synthesis of N-substituted 2-carboxy-4-quinolones. nih.gov A similar approach could be envisioned where a linear precursor, such as an ester of N-(2-(2-hydroxyethoxy)acetyl)glycine, undergoes base-mediated intramolecular cyclization to yield the 2,6-dioxomorpholine ring.

The parent this compound is an achiral molecule. However, the introduction of stereocenters into its structure is a key objective for applications in medicinal chemistry. Stereoselective synthesis of chiral analogs can be achieved primarily by using chiral starting materials. nih.gov

The most direct approach is the substitution of glycine with a chiral α-amino acid in the condensation reaction with diglycolic anhydride. For example, using L-alanine or L-phenylalanine instead of glycine would yield the corresponding chiral analog with a substituent at the C3 position of the morpholine (B109124) ring.

Alternatively, a chiral center could be introduced on the diglycolic acid backbone. The Castagnoli–Cushman reaction provides a precedent for this, where substituted anhydrides like 3-phenyl-1,4-oxathiane-2,6-dione react to form products with a new stereocenter. nih.gov The synthesis of an optically pure substituted diglycolic anhydride, followed by reaction with glycine, would similarly produce a chiral morpholine-dione derivative. The use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, represents a more advanced strategy for achieving high levels of stereocontrol. nih.gov

Synthesis of this compound Derivatives and Analogues

The carboxylic acid group of the acetic acid side chain is a prime site for chemical modification, allowing for the covalent attachment of other molecules or the modulation of the compound's physicochemical properties. Standard organic transformations are employed to create derivatives such as esters and amides.

Esterification can be accomplished through Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide under basic conditions. For more complex or sensitive substrates, coupling reagents are used.

Amide bond formation is one of the most common transformations. This is typically achieved by activating the carboxylic acid with a coupling agent, which converts the hydroxyl group into a better leaving group, facilitating the attack by an amine. A wide variety of coupling reagents are available, each with specific applications and advantages.

Table 2: Common Reagents for Amide Bond Formation from Carboxylic Acids

Reagent ClassExample Reagent(s)Additive/BaseKey Features
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPWidely used, effective; DCC can form insoluble urea (B33335) byproduct.
Uronium/Guanidinium SaltsHBTU, HATU, COMUDIPEA (Hünig's base), 2,6-LutidineHigh efficiency, fast reaction times, low racemization for chiral substrates.
Phosphonium SaltsPyBOP, PyAOPDIPEASimilar to uronium salts in efficacy.
Acid Halide FormationThionyl chloride (SOCl₂), Oxalyl chloridePyridine, TriethylamineCreates a highly reactive acyl chloride intermediate.
Phosphonic AnhydridesT3P (1-Propylphosphonic anhydride)TriethylamineEffective for a broad range of substrates.

This table summarizes common methods applicable to the functionalization of the acetic acid side chain.

Introducing substituents onto the carbon framework (C3 and C5 positions) of the morpholine ring is a key strategy for creating analogues with tailored properties. This is most effectively achieved by using substituted precursors during the synthesis.

The primary method involves using substituted diglycolic anhydride derivatives in the condensation reaction with an amino acid. The reactivity of the anhydride can be influenced by these substituents. Electron-withdrawing groups on the anhydride are known to accelerate the rate of reaction with nucleophilic imines, which is consistent with the stabilization of the enolate intermediate during cyclization. nih.gov Conversely, bulky steric groups may hinder the reaction.

Electronic Effects : Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the adjacent C-H protons and alter the electron density of the nearby carbonyl groups.

Steric Effects : Bulky substituents can influence the conformation of the six-membered ring and can be used to probe interactions with biological targets.

Physicochemical Properties : Introducing alkyl or aryl groups can increase the lipophilicity of the molecule, while polar functional groups can enhance aqueous solubility.

The synthesis of retinoic acid analogues with modifications to the ring system has shown that such changes can significantly impact biological activity and reduce toxicity by blocking metabolic pathways. A similar rationale applies to the development of novel this compound derivatives for various applications.

Catalytic Applications in Organic Synthesis

Morpholine and its derivatives have been explored as organocatalysts in various organic transformations. Their utility stems from their basic nitrogen atom, which can participate in catalytic cycles.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically an aldehyde or ketone. wikipedia.org This reaction is often catalyzed by a weak base, such as an amine. wikipedia.org Morpholine and its derivatives have been successfully employed as catalysts in this reaction. nih.govresearchgate.net

For example, the condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol (B145695) is effectively catalyzed by piperidine (B6355638), a related cyclic amine, to yield an enone product. wikipedia.org Similarly, various amine-functionalized catalysts have been shown to be efficient in Knoevenagel condensations. nih.gov The catalytic performance of these amines is attributed to their ability to act as a base to deprotonate the active methylene compound, initiating the reaction sequence. nih.gov

Research has shown that the structure of the morpholine-based catalyst can significantly influence its efficiency. For instance, in the 1,4-addition of aldehydes to nitroolefins, a reaction mechanistically related to the Knoevenagel condensation, β-morpholine amino acids have been identified as highly efficient organocatalysts. nih.govfrontiersin.org The presence of a carboxylic acid group on the catalyst was found to be crucial for its activity. nih.govfrontiersin.org

ReactionCatalyst TypeKey FeaturesReference
Knoevenagel CondensationAmine-functionalized frameworksAct as basic sites to deprotonate the active methylene compound. nih.gov
1,4-Addition of Aldehydes to Nitroolefinsβ-Morpholine amino acidsThe carboxylic acid group is essential for catalytic activity. nih.govfrontiersin.org
Knoevenagel CondensationPiperidineA weak base that catalyzes the reaction between aldehydes and active methylene compounds. wikipedia.org

Understanding the mechanism of a catalyzed reaction is key to optimizing it and designing more efficient catalysts. In the context of the Knoevenagel condensation catalyzed by amines, two primary mechanisms are generally considered.

When a secondary amine like morpholine or piperidine is used as the catalyst, the reaction can proceed through an iminium pathway . In this mechanism, the amine first reacts with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate of the active methylene compound. Subsequent elimination of the amine and a proton leads to the final α,β-unsaturated product. organic-chemistry.org

Alternatively, the amine can act as a Brønsted base , deprotonating the active methylene compound to form a carbanionic intermediate (enolate). nih.gov This enolate then attacks the carbonyl group of the aldehyde in a nucleophilic addition. The resulting alkoxide intermediate is then protonated, and a final dehydration step yields the product. nih.govpw.live

For morpholine-based catalysts possessing a carboxylic acid group, a bifunctional catalytic cycle is often proposed. The basic morpholine nitrogen activates the active methylene compound, while the acidic carboxylic acid group activates the carbonyl compound, leading to a more organized transition state and enhanced reactivity. nih.gov Computational studies have been employed to elucidate the transition state of such reactions, explaining the high efficiency and stereoselectivity observed with certain β-morpholine amino acid catalysts. nih.govfrontiersin.org The lower reactivity of morpholine-enamines compared to pyrrolidine-enamines in some reactions is attributed to the electronic effect of the oxygen atom and the pyramidal geometry of the nitrogen in the morpholine ring, which reduces the nucleophilicity of the corresponding enamine. nih.govfrontiersin.org

Iii. Spectroscopic and Advanced Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 2,6-Dioxo-4-morpholineacetic acid, offering insights into its atomic connectivity and the nature of its chemical bonds.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. While specific experimental NMR data for this compound is not publicly available in the referenced literature, the expected chemical shifts and coupling patterns can be predicted based on its structure.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the morpholine (B109124) ring and the acetic acid moiety. The chemical environment of each proton influences its resonance frequency. For instance, the protons on the carbon adjacent to the nitrogen atom would likely appear at a different chemical shift compared to those adjacent to the oxygen atom in the morpholine ring. The methylene (B1212753) protons of the acetic acid group would also exhibit a characteristic signal.

¹³C NMR: A carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Signals corresponding to the carbonyl carbons of the dioxo-morpholine ring, the carbons of the morpholine ring, the methylene carbon of the acetic acid group, and the carboxylic acid carbon would be expected at distinct chemical shifts.

To illustrate the application of NMR, the related compound 4-Morpholineacetic acid hydrochloride shows characteristic NMR spectra that help in its structural confirmation. nih.gov

Compound Name CAS Number
This compound33658-49-0 nih.gov
4-Morpholineacetic acid3235-69-6 nih.gov
4-Morpholineacetic acid hydrochloride89531-58-8 nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two amide groups in the dioxo-morpholine ring. Another prominent feature would be the characteristic broad absorption band for the hydroxyl (O-H) group of the carboxylic acid, along with the C=O stretching of the carboxylic acid. The C-N and C-O stretching vibrations of the morpholine ring would also be present. For the related compound, 4-Morpholineacetic acid hydrochloride, an ATR-IR spectrum has been documented, providing a reference for the vibrational modes of the morpholine and acetic acid moieties. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The symmetric stretching vibrations of the morpholine ring and the C-C backbone would likely be strong Raman scatterers. While specific Raman data for this compound is not available, the technique is valuable for confirming the presence of various functional groups.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

MS/MS: Tandem mass spectrometry (MS/MS) would be particularly useful for the structural elucidation of this compound. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated, providing valuable clues about the molecule's structure.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a non-volatile compound like this compound, derivatization to a more volatile form would be necessary prior to GC-MS analysis. This technique is highly effective for separating components of a mixture and identifying them based on their mass spectra. While specific GC-MS data for the target compound is not found in the provided results, the technique is widely used for the analysis of related organic acids.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds.

HPLC: An HPLC method, likely employing a reversed-phase column, would be developed to assess the purity of this compound. By monitoring the elution of the compound with a suitable detector (e.g., UV-Vis), its retention time can be determined, and the presence of any impurities can be quantified.

LC-MS/MS: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound, especially in complex matrices. This technique allows for the simultaneous separation, identification, and quantification of the compound based on its retention time and specific mass fragmentation patterns. The development of LC-MS/MS methods is crucial for metabolomics and other studies involving the analysis of organic acids. nih.gov

Analytical Technique Application for this compound
High-Performance Liquid Chromatography (HPLC) Purity assessment and preparative isolation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Sensitive and selective detection and quantification.
Gas Chromatography (GC) Analysis of volatile derivatives for purity assessment.

As this compound is a polar and non-volatile compound, its direct analysis by Gas Chromatography (GC) is not feasible. However, by converting the carboxylic acid group into a more volatile ester derivative (e.g., a methyl or silyl (B83357) ester), GC analysis can be performed. This approach is useful for purity assessment and can be coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. The use of GC-MS for the analysis of volatile compounds is a well-established technique. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data for this compound could be identified. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules in the solid state. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions, such as hydrogen bonding.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from such an experiment.

Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical formulaC₆H₇NO₅
Formula weight173.12 g/mol
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Electrochemical Methods for Detection and Quantification in Research Matrices

There is currently no specific literature available detailing the electrochemical behavior of this compound or methods for its detection and quantification in research matrices. Electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, or amperometry, are powerful tools for studying the redox properties of molecules and for developing sensitive analytical methods.

Research in this area would involve investigating the oxidation or reduction potentials of the compound at various electrode surfaces (e.g., glassy carbon, gold, or modified electrodes). This would enable the development of a method to measure its concentration in different samples. Key performance indicators for such a method would include the limit of detection (LOD), limit of quantification (LOQ), linear range, and selectivity.

A prospective data table summarizing the performance of a hypothetical electrochemical method for this compound is provided below.

Hypothetical Performance of an Electrochemical Method for this compound

ParameterValue
Techniquee.g., Differential Pulse Voltammetry
Working Electrodee.g., Glassy Carbon Electrode
Potential Range (V)Data not available
Linear Range (µM)Data not available
Limit of Detection (LOD) (µM)Data not available
Limit of Quantification (LOQ) (µM)Data not available
Recovery (%) in Spiked SamplesData not available
Relative Standard Deviation (RSD) (%)Data not available

Iv. Theoretical and Computational Investigations of 2,6 Dioxo 4 Morpholineacetic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are instrumental in understanding the intrinsic properties of a molecule in the absence of experimental data. For 2,6-Dioxo-4-morpholineacetic acid, these methods can predict its three-dimensional structure, conformational flexibility, and electronic nature.

The conformational landscape of a molecule dictates how it can adapt its shape to interact with a biological target. The morpholine-2,6-dione ring, a cyclic imide, is expected to adopt a limited number of low-energy conformations due to the constraints of the ring system. nih.govwikipedia.org The presence of two carbonyl groups flattens parts of the ring, but different puckered conformations, such as chair, boat, and twist-boat, are still possible, similar to cyclohexane. slideshare.netslideshare.netmaricopa.edu

The chair conformation is generally the most stable for six-membered rings, as it minimizes both angle and torsional strain. slideshare.netmaricopa.edu For the this compound, the acetic acid substituent on the nitrogen atom can exist in either an axial or equatorial position. The relative energies of these conformers are crucial for determining the predominant shape of the molecule in solution.

Illustrative Conformational Energy Profile:

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (°)Notes
Chair (Equatorial)0.00C5-N4-C3-C2 ≈ 55Most stable conformer, substituent is in a less sterically hindered position.
Chair (Axial)2.5 - 4.0C5-N4-C3-C2 ≈ -55Higher energy due to 1,3-diaxial interactions with the ring hydrogens.
Boat5.0 - 7.0C5-N4-C3-C2 ≈ 0High energy due to flagpole interactions and eclipsing strain.
Twist-Boat4.5 - 6.0VariesA lower energy intermediate between boat and chair conformations.

This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes and related heterocyclic systems. Actual energy values would require specific quantum chemical calculations.

The energy landscape is further complicated by the rotation around the N-CH₂ and CH₂-COOH bonds of the acetic acid side chain. The orientation of the carboxylic acid group will influence its ability to act as a hydrogen bond donor or acceptor, which is critical for its interaction with biological targets.

The electronic structure of this compound determines its reactivity and the types of non-covalent interactions it can form. The two carbonyl groups in the morpholine (B109124) ring are strong electron-withdrawing groups, which significantly influences the electron distribution across the molecule. wikipedia.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine a range of reactivity descriptors. researchgate.netresearchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions and interactions.

Calculated Reactivity Descriptors (Illustrative):

DescriptorDefinitionPredicted Value (Illustrative)Interpretation
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-8.5 eVRelated to the ability to donate electrons. A lower value indicates a lower propensity for electron donation.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eVRelated to the ability to accept electrons. A lower value indicates a higher propensity for electron acceptance.
HOMO-LUMO GapEnergy difference between HOMO and LUMO7.3 eVIndicates chemical stability. A larger gap suggests higher stability and lower reactivity.
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.85 eVDescribes the tendency of electrons to escape from the system.
Global Hardness (η)(E_LUMO - E_HOMO) / 23.65 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)μ² / (2η)3.23 eVQuantifies the ability of the molecule to accept electrons.

These values are illustrative and would be obtained from specific DFT calculations. They are provided to demonstrate the type of information that can be gained from such studies. researchgate.net

The presence of the electron-withdrawing imide group suggests that the molecule will have a notable electrophilic character. nih.govwikipedia.org The oxygen atoms of the carbonyl groups and the carboxylic acid are expected to be the primary sites for hydrogen bond acceptance, while the carboxylic acid proton is the primary hydrogen bond donor.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgresearchgate.net It is widely used to predict the binding mode and affinity of small molecules to biological macromolecules like proteins.

The morpholine scaffold is a common feature in molecules targeting a wide range of proteins, including kinases, G-protein coupled receptors, and enzymes. nih.govnih.govacs.orgmdpi.com The binding affinity of this compound to a specific protein target would depend on the complementarity of its shape and electronic properties with the protein's binding site.

Docking studies on related morpholine derivatives have shown that the morpholine ring can engage in various interactions, including hydrogen bonds and hydrophobic contacts. rsc.orgnih.gov The acetic acid moiety of this compound provides a key interaction point, with the carboxylic acid capable of forming strong salt bridges with positively charged residues like arginine or lysine (B10760008), or hydrogen bonds with polar residues in a binding pocket.

Illustrative Predicted Binding Affinities for a Hypothetical Kinase Target:

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound-7.5 to -9.0Salt bridge with Lysine; H-bonds with backbone amides.
Morpholine (for comparison)-4.0 to -5.5H-bond with backbone carbonyl.
Acetic Acid (for comparison)-3.5 to -5.0H-bonds with polar residues.

This table is for illustrative purposes. The binding affinity is highly dependent on the specific protein target.

The likely interaction modes of this compound within a protein active site can be inferred from its structure. The morpholine ring itself can act as a scaffold, positioning the acetic acid group for optimal interaction. nih.gov The two carbonyl oxygens can act as hydrogen bond acceptors, while the planar nature of the imide group can facilitate stacking interactions with aromatic residues.

A hypothetical binding mode in a kinase active site might involve:

The carboxylic acid forming a salt bridge with a conserved lysine residue in the ATP-binding site.

The carbonyl oxygens forming hydrogen bonds with backbone amide protons in the hinge region.

The morpholine ring occupying a hydrophobic pocket.

Application in Computer-Aided Drug Design (CADD) and Fragment-Based Drug Design (FBDD)

The structural and electronic features of this compound make it an interesting candidate for both CADD and FBDD approaches.

In CADD , the molecule can be used as a starting point for virtual screening campaigns or for de novo design. Its rigid core and flexible side chain provide a good balance for exploring chemical space around a target.

In FBDD , the morpholine-2,6-dione core can be considered a valuable fragment. nih.govnih.govfrontiersin.orgmdpi.comtechnologynetworks.com FBDD starts with small, low-complexity molecules (fragments) that bind weakly to a target, and then these fragments are grown or linked together to create more potent leads. nih.govfrontiersin.org The morpholine-2,6-dione fragment offers several advantages:

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, a virtual screening campaign could be theoretically employed to identify its potential biological targets. This process would involve preparing a 3D model of the compound and screening it against a database of macromolecular targets.

Alternatively, if a specific biological target is of interest, this compound and its virtual derivatives could be docked into the target's binding site to predict their binding affinity and mode. This structure-based virtual screening approach could help in identifying it as a potential lead compound for a particular therapeutic application. The general workflow for such a theoretical study is presented in Table 1.

Table 1: Theoretical Workflow for Virtual Screening of this compound

StepDescription
1. Target Selection Identification of a biologically relevant protein target (e.g., kinases, proteases).
2. Ligand Preparation Generation of a 3D conformer of this compound and its potential derivatives.
3. Receptor Preparation Preparation of the 3D structure of the target protein, defining the binding site.
4. Molecular Docking Docking of the prepared ligands into the receptor's binding site to predict binding poses and scores.
5. Hit Identification Selection of compounds with the best docking scores and favorable interaction patterns for further investigation.

Structure-Activity Relationship (SAR) Derivation via Computational Means

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be instrumental in deriving these relationships.

For this compound, a hypothetical QSAR study would involve synthesizing a series of derivatives with modifications at various positions of the morpholine-dione ring and the acetic acid side chain. The biological activity of these compounds would be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts. Reviews on morpholine derivatives suggest that the morpholine ring is a versatile scaffold where substitutions can significantly influence biological activity. researchgate.net

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

Descriptor ClassExample DescriptorsPotential Impact on Activity
Electronic Partial charges, dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions and reactivity.
Steric Molecular weight, volume, surface area, shape indicesAffects the fit of the molecule in the binding pocket.
Hydrophobic LogP, solvent accessible surface areaGoverns solubility and membrane permeability.
Topological Connectivity indices, Wiener indexDescribes the branching and overall shape of the molecule.

Network Pharmacology and Systems Biology Approaches

Network pharmacology is an emerging field that aims to understand drug action from a systems-level perspective. Instead of the traditional "one target, one drug" paradigm, it considers the complex network of interactions between a drug, its multiple targets, and the associated biological pathways.

A theoretical network pharmacology study of this compound would begin with the prediction of its potential protein targets using various in silico target prediction tools. These predicted targets would then be mapped onto protein-protein interaction (PPI) networks and biological pathways. By analyzing the topology of these networks, it would be possible to identify key proteins and pathways that are likely to be modulated by the compound. This approach could provide insights into its potential therapeutic effects and mechanisms of action, as well as predict potential off-target effects. While specific studies on this compound are lacking, network pharmacology has been successfully applied to other scaffolds to elucidate their polypharmacological profiles. nih.govnih.gov

Table 3: Theoretical Steps in a Network Pharmacology Study of this compound

StepDescription
1. Target Prediction Use of computational tools (e.g., SwissTargetPrediction, TargetNet) to identify potential protein targets.
2. Network Construction Building a drug-target-disease network by integrating data from various biological databases.
3. Network Analysis Analyzing the network to identify key nodes (proteins) and modules (pathways) that are perturbed by the compound.
4. Functional Enrichment Performing pathway and gene ontology enrichment analysis to understand the biological functions associated with the predicted targets.
5. Hypothesis Generation Formulating hypotheses about the compound's mechanism of action and potential therapeutic applications based on the network analysis.

V. Research into Biochemical and Biological Interactions

Enzyme Inhibition Studies and Mechanistic Insights

Comprehensive literature reviews did not yield specific studies evaluating 2,6-Dioxo-4-morpholineacetic acid as an inhibitor of the specified enzyme classes. There is no available data on its inhibitory constants (IC₅₀) or detailed kinetic analyses that would elucidate its mechanism of action against enzymes such as carbonic anhydrase, acetyltransferases, or ubiquitin-conjugating enzymes.

There is currently no scientific literature available that documents the evaluation of this compound as an inhibitor of carbonic anhydrase, acetyltransferases, or ubiquitin-conjugating enzymes.

Due to the absence of inhibition studies, there is no data on the kinetics of enzyme inhibition or any determined IC₅₀ values for this compound.

Without evidence of enzyme inhibition, no research has been conducted on the molecular mechanisms that would underlie the formation of an enzyme-inhibitor complex involving this compound.

Investigations into Receptor Interactions and Signaling Pathways

Similarly, there is a lack of research into the potential interactions of this compound with various biological receptors and their associated signaling pathways.

No studies were found that investigated the modulatory effects of this compound on G-Protein Coupled Receptors (GPCRs).

There is no available research documenting any interactions between this compound and other biological receptors such as Retinoic Acid Receptors or Toll-like Receptors.

Role in the Ubiquitin-Proteasome System (UPS) and Protein Homeostasis

There is no direct scientific evidence or research to date that has investigated the role of this compound in the ubiquitin-proteasome system (UPS) or its impact on protein homeostasis. The UPS is a critical cellular pathway for protein degradation, and its modulation by small molecules is an active area of research. nih.govnih.gov While some complex molecules containing morpholine (B109124) rings are known to interact with components of the UPS, there is no data to suggest that this compound has any such activity.

Theoretical Metabolism and Biochemical Transformations

The metabolism of this compound has not been experimentally determined. However, predictions about its biochemical transformations can be made based on the known metabolic pathways of related structures, particularly the morpholine ring.

Predicted Metabolite Pathways and Enzymatic Conversion

The metabolic fate of the morpholine moiety in various drug molecules has been studied. It is known that the morpholine ring can be metabolized by cytochrome P450 enzymes, particularly CYP3A4. sci-hub.se The predicted enzymatic conversions for this compound would likely involve oxidation of the morpholine ring. This could lead to the formation of a morpholine lactone or lactam. sci-hub.se Following this initial oxidation, a subsequent ring-opening event could occur, potentially yielding a hydroxyl carboxylic acid or an amine-containing metabolite. sci-hub.se

The acetic acid side chain may also be subject to metabolic modification, although it is a common and generally stable chemical group. The specific enzymes that would catalyze these transformations for this compound are unknown.

Predicted Metabolic Transformations of this compound

Putative Transformation Potential Metabolite Enzyme Class (Predicted)
Oxidation of Morpholine RingMorpholine lactone derivativeCytochrome P450 (e.g., CYP3A4)
Oxidation of Morpholine RingMorpholine lactam derivativeCytochrome P450 (e.g., CYP3A4)
Ring OpeningHydroxyl carboxylic acid derivativeHydrolases
Ring OpeningAmine-containing dicarboxylic acidHydrolases

This table represents theoretical predictions and is not based on experimental data for this compound.

Biotransformation Research Using In Vitro Systems

As of the current date, there are no published studies that have utilized in vitro systems, such as liver microsomes or hepatocytes, to investigate the biotransformation of this compound. Such studies are essential to confirm the predicted metabolic pathways and to identify the specific enzymes and metabolites involved. frontiersin.org

Vi. Advanced Research Applications Beyond Traditional Drug Discovery

Development as Chemical Probes for Biological Systems

Currently, there is a notable lack of specific, publicly available research detailing the development and application of 2,6-Dioxo-4-morpholineacetic acid as a chemical probe for biological systems. The potential for such applications can be inferred from its structure, which incorporates a hydrogen bond donor and acceptor-rich morpholine-2,6-dione ring system, along with a carboxylic acid moiety that could be used for bioconjugation. However, dedicated studies to validate its use as a tool to investigate biological processes are not prominently documented in scientific literature.

Applications in Material Science and Chelation Chemistry

The inherent structural features of this compound suggest a theoretical potential for applications in material science and chelation chemistry. The presence of oxygen and nitrogen atoms within the morpholine (B109124) ring, combined with the carboxylic acid group, could enable the coordination of metal ions.

Detailed experimental studies and research findings on the metal ion sequestering properties and complexation behavior of this compound are not extensively reported in the available scientific literature. The theoretical basis for such activity exists due to the presence of potential donor atoms (oxygen and nitrogen) that could coordinate with metal ions. However, without empirical data on stability constants, coordination modes, and selectivity for different metal ions, its practical utility as a sequestering agent remains speculative.

Information regarding the application of this compound as a complexing agent in industrial processes such as fabric dyeing is not available in the public domain. While certain morpholine derivatives can be utilized in industrial applications, specific data supporting the use of this particular compound in this context is absent.

Role as Synthetic Intermediates in Complex Molecule Synthesis

One of the more tangible applications of this compound is its role as a synthetic intermediate. The compound's structure, containing a reactive secondary amine within the morpholine ring and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. A United States patent describes a general process for preparing morpholinedione carboxylic acids, including this compound, by reacting an amino acid with maleic anhydride (B1165640). This process highlights its utility as a scaffold to introduce the morpholine-2,6-dione moiety into larger, more complex chemical structures. However, specific examples of its application in the total synthesis of named complex natural products or pharmaceuticals are not widely documented.

Bioimaging and Theranostic Agent Development (excluding clinical aspects)

The development of this compound for bioimaging and theranostic applications is an area with theoretical potential but limited documented research.

The carboxylic acid functional group of this compound provides a straightforward handle for conjugation to various imaging moieties, such as fluorescent dyes or radiolabeling chelators. This would be a critical step in the development of targeted imaging agents. However, specific studies demonstrating the successful conjugation of this compound to imaging probes and their subsequent evaluation in biological systems are not currently present in the scientific literature. The feasibility of such conjugates would depend on the stability of the parent molecule under conjugation conditions and the properties of the resulting adduct.

Conceptual Design of this compound as a Precursor for Targeted Delivery Systems

The unique structural features of this compound make it a promising candidate as a precursor for the development of sophisticated, targeted drug delivery systems. Its morpholine-2,6-dione core offers a biodegradable scaffold, while the strategically positioned acetic acid moiety provides a versatile anchor for the attachment of various functional components. This conceptual framework outlines how this compound can be leveraged to create advanced delivery vehicles for therapeutic agents.

The core principle of this design revolves around the synthesis of functionalized polymers where this compound serves as a key monomer. The morpholine-2,5-dione (B184730) structure, a related scaffold, is known to undergo ring-opening polymerization to yield polydepsipeptides (PDPs), which are biodegradable and biocompatible polymers. acs.orgresearchgate.netnih.gov These polymers are of significant interest for biomedical applications, including drug delivery. researchgate.net The presence of the acetic acid group on the nitrogen atom of the this compound ring provides a reactive site for further modification, a critical feature for creating targeted systems.

The conceptual design can be broken down into three key components: the biodegradable polymer backbone, the targeting ligand, and the therapeutic payload. This compound is central to the integration of these components.

The carboxylic acid group of this compound can be readily conjugated to a variety of molecules through well-established chemical reactions. This includes the attachment of targeting ligands, such as antibodies, peptides, or small molecules, that can recognize and bind to specific receptors on the surface of target cells, for instance, cancer cells. This specificity is crucial for enhancing the therapeutic efficacy of the drug while minimizing off-target side effects. mdpi.commdpi.com

Furthermore, the polymer backbone derived from the polymerization of the morpholine-dione ring can be designed to encapsulate or be covalently linked to a therapeutic agent. The biodegradable nature of the polydepsipeptide backbone ensures that the drug is released in a controlled manner as the polymer degrades within the target tissue. researchgate.net The rate of degradation, and consequently the drug release profile, can be modulated by altering the polymer's composition and molecular weight.

The versatility of the morpholine scaffold in medicinal chemistry is well-documented, with its derivatives being explored for a wide range of biological activities. nih.govnih.gove3s-conferences.org This inherent bio-activity, combined with the engineered targeting and release capabilities, positions this compound as a powerful building block in the next generation of drug delivery systems. The conceptual framework presented here provides a roadmap for the rational design and synthesis of such advanced therapeutic platforms.

Vii. Future Directions and Emerging Research Avenues

Design of Novel Functional Analogues with Enhanced Specificity

The development of analogues of 2,6-Dioxo-4-morpholineacetic acid is a promising strategy to optimize biological activity and target specificity. The morpholine (B109124) scaffold is versatile, and its substitution can significantly influence a molecule's properties. mdpi.comsci-hub.se Structure-activity relationship (SAR) studies on other morpholine-containing compounds have shown that modifications can enhance potency and modulate pharmacokinetic profiles. sci-hub.senih.gov

Future research could focus on synthesizing analogues by:

Modifying the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid could create prodrugs with improved cell permeability. Replacing the acetic acid with longer alkyl chains or incorporating aromatic rings could explore new binding interactions with target proteins.

Substitution on the Morpholine Ring: Introducing substituents at the C-3 and C-5 positions of the morpholine ring could create chiral centers, leading to stereospecific interactions with biological targets. The synthesis of such disubstituted morpholines has been a subject of interest. researchgate.net

Scaffold Hopping: Replacing the morpholine-2,6-dione core with related heterocyclic systems, such as piperazine-2,6-diones or thiomorpholine-2,6-diones, could lead to compounds with novel biological activities while retaining key pharmacophoric features.

Table 1: Potential Analogues of this compound and Design Rationale

Analogue NameModificationRationale for Enhanced Specificity
Methyl 2-(2,6-dioxomorpholin-4-yl)acetateEsterification of the carboxylic acidIncreased lipophilicity for better membrane permeability; potential for hydrolysis by intracellular esterases to release the active acid form.
2-(2,6-Dioxomorpholin-4-yl)-N-phenylacetamideAmidation with anilineIntroduction of an aromatic group for potential π-stacking interactions within a target's binding site.
(3S,5R)-3,5-Dimethyl-2,6-dioxo-4-morpholineacetic acidAlkyl substitution on the morpholine ringIntroduction of stereocenters to achieve selective interaction with chiral biological targets like enzymes or receptors.
2-(2,6-Dioxo-1,4-thiazinan-4-yl)acetic acidReplacement of ring oxygen with sulfurAltered ring conformation, polarity, and hydrogen bonding capacity, potentially leading to a different target profile.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.gov These computational tools can be applied to the this compound scaffold to accelerate the design and optimization of new analogues.

A potential AI/ML workflow could include:

Predictive Modeling: Training ML models on existing data for morpholine derivatives to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as biological activity against various targets. researchgate.net

Virtual Screening: Using a validated model of a biological target, large virtual libraries of this compound analogues could be rapidly screened to identify compounds with high predicted binding affinity.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for multiple desired properties simultaneously (multi-parameter optimization). arxiv.org This approach can explore a vast chemical space to propose novel and synthesizable candidates. arxiv.org

Computational studies, such as molecular docking and molecular dynamics (MD) simulations, can provide insights into the binding modes and stability of designed compounds within protein active sites, guiding further synthetic efforts. mdpi.comnih.gov

Exploration of Polypharmacological Profiles and Multi-target Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Polypharmacology, the concept of a single drug acting on multiple targets, is an increasingly important strategy. nih.govresearchgate.net Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more targets simultaneously. nih.gov

The morpholine nucleus is a common feature in inhibitors of protein kinases, such as PI3K and mTOR, which are crucial targets in cancer therapy. sci-hub.see3s-conferences.org The this compound scaffold could serve as a foundation for developing MTDLs. Future research could explore:

Kinase Inhibitor Design: Analogues could be designed to simultaneously inhibit multiple kinases within a specific signaling pathway, such as the PI3K/Akt/mTOR pathway. sci-hub.se

Hybrid Molecules: The acetic acid moiety provides a convenient handle for conjugating this compound with another pharmacophore known to bind a different target. This could create hybrid molecules with a dual mode of action.

Table 2: Hypothetical Multi-Target Profiles for this compound Analogues

Target CombinationDisease AreaDesign Strategy
PI3K / HDACCancerDesign analogues that fit the active sites of both enzymes, or create a hybrid molecule linking a morpholine-based kinase inhibitor to an HDAC inhibitor pharmacophore.
FAAH / COX-2Inflammation/PainDevelop a single molecule that can inhibit both fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2).
BACE-1 / GSK-3βAlzheimer's DiseaseIncorporate structural features known to inhibit both beta-secretase 1 (BACE-1) and glycogen (B147801) synthase kinase 3 beta (GSK-3β) onto the morpholine scaffold.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives.

Future research in this area could focus on:

Eco-friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or bio-based solvents. proquest.com

Catalysis: Utilizing efficient and recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous catalysts, to improve reaction rates and reduce waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot, multi-component reactions. proquest.com

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or mechanochemistry (ball milling) to drive reactions. researchgate.netwikipedia.org

For instance, the synthesis of related dicarbonyl compounds has been achieved using environmentally friendly conditions, which could be adapted for the production of the 2,6-dioxo-morpholine core. researchgate.netresearchgate.net

Advanced Characterization Techniques for Dynamic Molecular Processes

Understanding the three-dimensional structure and dynamic behavior of this compound and its analogues is crucial for elucidating their mechanism of action. Advanced characterization techniques can provide detailed insights at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and dynamic NMR, can be used to determine the precise connectivity and conformational flexibility of the morpholine ring and its substituents in solution. researchgate.net

X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography can provide a high-resolution, static picture of the molecule's three-dimensional structure.

Computational Chemistry: Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time, revealing its conformational landscape and how it interacts with solvent molecules and biological targets. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass and elemental composition of newly synthesized analogues. nih.gov Spectroscopic techniques like ATR-IR can provide information about the functional groups present. nih.gov

By combining these advanced techniques, researchers can build a comprehensive understanding of the structure-dynamics-function relationship for this promising class of compounds.

Q & A

Q. Table 1. Hydrogen Bond Parameters in this compound Polymorphs

PolymorphD–H···A (Å)∠DHA (°)Graph Set Descriptor
Form I1.85168R2<sup>2</sup>(8)
Form II1.92155C(4)

Q. Table 2. Synthetic Yield Optimization

CatalystTemp (°C)SolventYield (%)
H2SO480EtOH62
NaOH60THF/H2O45
None100Toluene28

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.